DL-AP4

Glutamate receptor pharmacology Competitive inhibition Radioligand binding

DL-AP4 (2-Amino-4-phosphonobutyric acid) is a racemic mixture with dual pharmacology: group III mGluR agonist (mGlu4/6/7/8) and NMDA receptor antagonist (D-enantiomer). Unlike L-AP4, DL-AP4 provides simultaneous multi-receptor modulation, making it essential for complete ON-channel blockade in retinal electrophysiology (50 µM), synaptic transmission inhibition in hippocampal slices (2.5 mM), and competitive glutamate binding assays (Kd 66 µM). Ideal for cost-effective experimental designs requiring broad-spectrum EAA receptor antagonism. ≥98% purity.

Molecular Formula C4H10NO5P
Molecular Weight 183.10 g/mol
CAS No. 23052-81-5
Cat. No. B1674494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-AP4
CAS23052-81-5
Synonyms2-amino-4-phosphonobutanoic acid
2-amino-4-phosphonobutyric acid
Abu(P)
DL-2-amino-4-phosphobutanoic acid
DL-AP4
L-2-amino-4-phosphobutyric acid
L-2-amino-4-phosphonobutanoic acid
L-2-amino-4-phosphonobutyrate
L-AP4, butyric
L-APB
Molecular FormulaC4H10NO5P
Molecular Weight183.10 g/mol
Structural Identifiers
SMILESC(CP(=O)(O)O)C(C(=O)O)N
InChIInChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1
InChIKeyDDOQBQRIEWHWBT-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DL-AP4 (CAS 23052-81-5): A Broad-Spectrum Glutamatergic Probe for Group III mGluR Pharmacology and Synaptic Research


DL-AP4 (2-Amino-4-phosphonobutyric acid) is a racemic mixture of D- and L-enantiomers that functions as a broad-spectrum glutamatergic ligand with dual pharmacological activity. It acts as a group III metabotropic glutamate receptor (mGluR4/6/7/8) agonist [1] while simultaneously behaving as a competitive antagonist of glutamate binding with an apparent Kd of 66 μM . Unlike its L-enantiomer (L-AP4), which exhibits high selectivity and subtype-specific potency for group III mGluRs, DL-AP4 provides a broader interaction profile across excitatory amino acid (EAA) receptors, including NMDA receptor antagonism [2]. This racemic compound is widely employed in electrophysiological studies of synaptic transmission, retinal circuitry analysis, and central nervous system pharmacology [1].

Why DL-AP4 Cannot Be Simply Substituted with L-AP4 or Other Group III mGluR Agonists


Scientific users cannot interchangeably substitute DL-AP4 with its L-enantiomer (L-AP4) or other group III mGluR ligands due to fundamental differences in receptor interaction profiles, enantiomer-specific activities, and experimental applications. L-AP4 is a highly selective group III mGluR agonist with subtype-specific potencies spanning a ~1500-fold concentration range (mGluR8 > mGluR4 ≫ mGluR7) [1], making it ideal for targeted receptor activation studies. In contrast, DL-AP4, as a racemic mixture containing both D- and L-enantiomers, exhibits broader-spectrum activity including NMDA receptor antagonism and competitive glutamate binding inhibition (Kd = 66 μM) . Critically, the D-enantiomer present in DL-AP4 acts as a potent and specific NMDA receptor antagonist, whereas the L-form is inactive at NMDA receptors [2]. This dual pharmacology renders DL-AP4 uniquely suited for experiments requiring simultaneous modulation of multiple glutamatergic pathways, synaptic transmission blockade in electrophysiology, and retinal ON-bipolar cell signaling studies where racemic mixture effects differ substantially from pure L-AP4 responses [1].

Quantitative Differentiation Evidence: DL-AP4 vs. L-AP4 and In-Class Comparators


DL-AP4 Competitive Glutamate Antagonism vs. L-AP4 Selective Agonism

DL-AP4 demonstrates quantifiable competitive antagonism at glutamate binding sites, a property absent in the L-enantiomer. DL-AP4 behaves as a competitive inhibitor of glutamate binding with an apparent Kd of 66 μM . In contrast, L-AP4 functions as a pure agonist at group III mGluRs with EC50 values of 0.13 μM (mGluR4), 0.29 μM (mGluR8), 1.0 μM (mGluR6), and 249 μM (mGluR7), lacking the competitive antagonist activity observed with the racemic mixture . This dual functional profile of DL-AP4 stems from its racemic composition, where the D-enantiomer contributes NMDA receptor antagonist activity not present in pure L-AP4 [1].

Glutamate receptor pharmacology Competitive inhibition Radioligand binding

L-AP4 Subtype Potency Hierarchy vs. DL-AP4 Broad-Spectrum mGluR Activation

L-AP4 exhibits a defined potency rank order across human group III mGluR subtypes: mGluR8 (EC50 = 0.35 μM) > mGluR4 (EC50 = 3.7 μM) ≫ mGluR7 (EC50 = 47 μM) in cAMP inhibition assays [1]. This ~134-fold potency range enables subtype-discriminating experiments. In contrast, DL-AP4 as a racemic mixture activates mGluR7 with an EC50 of 540 μM [2], reflecting its broader but less subtype-selective activation profile. The 1500-fold affinity dispersion observed across group III receptors for L-AP4 [3] is not recapitulated with the same precision using DL-AP4, making L-AP4 the preferred tool for discriminating mGluR4/8-mediated versus mGluR7-mediated effects.

mGluR subtype selectivity cAMP inhibition Receptor pharmacology

DL-AP4 Retinal ON-Bipolar Cell Blockade: Defined Working Concentrations

DL-AP4 is established as a pharmacological tool for blocking photoreceptor-to-ON-bipolar cell synaptic transmission in retinal preparations, with empirically validated working concentrations. Published protocols utilize DL-AP4 at 50 μM to block synaptic signaling from photoreceptors to ON-bipolar cells in isolated retina electrophysiology . In mouse retinal hypoxia injury models, DL-AP4 at 40 mM is employed to isolate ON-bipolar cell responses by removing Müller glia contributions [1]. These concentrations are specifically optimized for DL-AP4 due to its racemic composition and combined mGluR6 agonist/NMDA antagonist activity, which produces distinct ON-channel blockade not identically replicated by pure L-AP4 at equivalent concentrations.

Retinal electrophysiology ON-bipolar cell Synaptic transmission

DL-AP4 Radioligand Binding Profile vs. CPPG at Group III mGluRs

Comparative radioligand binding studies reveal distinct labeling profiles between [3H]L-AP4 and the antagonist [3H]CPPG at group III mGluRs. At low nanomolar concentrations, [3H]L-AP4 labels both mGluR4 and mGluR8, whereas [3H]CPPG exhibits selectivity for mGluR8 alone [1]. Since L-AP4 is the active enantiomer within DL-AP4 responsible for group III mGluR binding, DL-AP4 (as a racemic mixture) retains this broader mGluR4/8 labeling capability. This contrasts with CPPG, a phenylglycine derivative that provides single-subtype selectivity. Additionally, CPPG exhibits 20-fold selectivity for group III over group II mGluRs as an antagonist [2], whereas DL-AP4 functions as an agonist at group III mGluRs and lacks CPPG's antagonist selectivity profile.

Radioligand binding mGluR selectivity Receptor labeling

Synaptic Transmission Suppression: DL-AP4 Concentration-Dependent Effects

DL-AP4 suppresses excitatory synaptic transmission in a concentration-dependent manner, with distinct effective concentrations reported across different preparations. In rabbit hippocampal slices, DL-AP4 at 2.5 mM inhibits electrically stimulated synaptic transmission . In the rat dentate gyrus, the group III mGluR agonist DL-AP4 reduces field excitatory postsynaptic potentials (fEPSPs) and EPSCs [1]. Notably, both the racemic mixture (DL-AP4) and the L-(+)-enantiomer produce similar differential suppression of afferent versus intrinsic fiber synaptic potentials in piriform cortex, with the racemic mixture showing comparable efficacy to the pure L-enantiomer in this specific preparation [2].

Hippocampal electrophysiology Synaptic depression Presynaptic inhibition

L-AP4 Efficacy Rank Order in Functional HTS Assays for mGluR4 Modulator Screening

In functional cell-based high-throughput screening (HTS) assays for human mGluR4, L-AP4 demonstrates the highest agonist potency among tested orthosteric ligands. The rank order of agonist potency is L-AP4 > L-Serine-O-phosphate (L-SOP) > L-glutamate [1]. L-AP4 exhibits EC50 values of 0.13 μM at mGluR4 , making it approximately 3- to 5-fold more potent than L-SOP and substantially more potent than the endogenous ligand L-glutamate at this receptor. This potency hierarchy establishes L-AP4 (and by extension DL-AP4, which contains the active L-enantiomer) as the preferred positive control for mGluR4 functional assays and modulator screening campaigns.

High-throughput screening mGluR4 pharmacology Assay development

DL-AP4 Application Scenarios: Validated Uses for Scientific Procurement


Retinal Circuit Analysis: ON-Bipolar Cell Pathway Isolation

DL-AP4 is the established pharmacological tool for blocking photoreceptor-to-ON-bipolar cell synaptic transmission in retinal electrophysiology. Working concentrations of 50 μM reliably block ON-bipolar cell light responses in isolated retina preparations, while 40 mM is employed in hypoxia models to isolate ON-bipolar cell contributions . The compound mimics the endogenous photoreceptor transmitter at mGluR6 while providing additional NMDA receptor antagonism via its D-enantiomer component , making it superior to pure L-AP4 for complete ON-channel blockade in retinal circuit mapping studies.

Hippocampal Synaptic Transmission Studies: Presynaptic Inhibition

DL-AP4 at 2.5 mM produces robust inhibition of electrically stimulated synaptic transmission in hippocampal slice preparations . In dentate gyrus recordings, DL-AP4 reduces fEPSP amplitudes and EPSCs via presynaptic group III mGluR activation . Critically, in piriform cortex preparations, the racemic DL-AP4 demonstrates equivalent efficacy to the more expensive L-(+)-enantiomer in suppressing afferent fiber synaptic potentials while sparing intrinsic fiber transmission , enabling cost-effective experimental design without compromising electrophysiological outcomes.

Competitive Glutamate Binding Inhibition Assays

DL-AP4 serves as a validated competitive inhibitor of glutamate binding with an apparent Kd of 66 μM . This property enables its use as a reference antagonist in radioligand binding studies, particularly for characterizing glutamate binding site pharmacology and distinguishing orthosteric from allosteric ligand interactions. The compound's defined binding affinity provides a quantitative benchmark for comparing novel glutamatergic ligands in competition binding assays.

mGluR4 Functional Assay Development and HTS Positive Control

L-AP4 (the active enantiomer within DL-AP4) demonstrates the highest agonist potency among orthosteric ligands at human mGluR4 in functional cell-based assays (rank order: L-AP4 > L-SOP > L-glutamate) . This established potency profile makes DL-AP4 a suitable positive control for developing and validating mGluR4 functional assays, including cAMP inhibition assays and high-throughput screening campaigns for mGluR4 modulators. The compound's EC50 of 0.13 μM at mGluR4 provides a well-characterized benchmark for assay optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-AP4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.